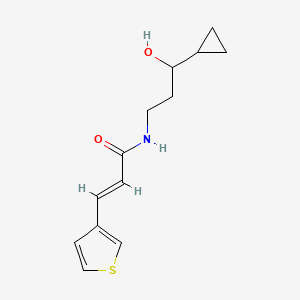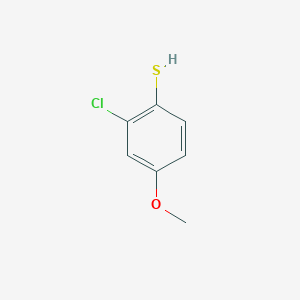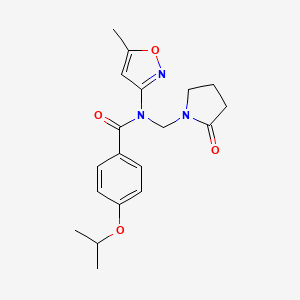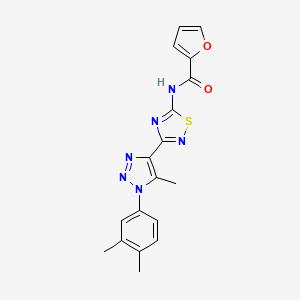
6-fluoro-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-fluoro-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” is a chemical compound with the molecular formula C18H9F4N3O2 . It has a molecular weight of 375.28 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Protodeboronation using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, has been used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound includes a quinolin-4(1H)-one core, which is substituted at the 3-position by a 1,2,4-oxadiazol-5-yl group and at the 6-position by a fluorine atom . The 1,2,4-oxadiazol-5-yl group is further substituted at the 3-position by a trifluoromethylphenyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed, organoboron compounds are known to be highly valuable building blocks in organic synthesis . They can undergo a broad range of transformations, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 480.6±55.0 °C, and its predicted density is 1.463±0.06 g/cm3 . The predicted pKa value is 0.62±0.70 .Scientific Research Applications
Synthesis and Characterization
- Quinolines, including fluorinated derivatives, have been studied for their biodynamic activities and potential as therapeutic agents. For example, research conducted by Faldu et al. (2014) synthesized 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols to evaluate their antimicrobial activity (Faldu et al., 2014).
Photochemical Synthesis
- A study by Buscemi et al. (2004) described a photochemical approach for synthesizing fluorinated quinazolin-4-ones. This method could potentially be applied to similar fluorinated quinoline compounds (Buscemi et al., 2004).
Antimicrobial Agents
- Uno et al. (1987) explored 6-fluoro-7-(azole substituted)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, indicating the potential antimicrobial potency of fluorinated quinolines (Uno et al., 1987).
Antitumor Activity
- Research by Guoqianga (2012) investigated the transformation of antibacterial fluoroquinolones into antitumor compounds, suggesting potential applications in cancer treatment (Guoqianga, 2012).
GABAA/Benzodiazepine Receptor Interaction
- A study by Tenbrink et al. (1994) found compounds related to fluorinated quinolines to exhibit high affinity for the GABAA/benzodiazepine receptor, indicating possible applications in neurological research (Tenbrink et al., 1994).
Antibacterial Performance
- Garudachari et al. (2014) synthesized new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives, showing significant antimicrobial activity and potential as antituberculosis agents (Garudachari et al., 2014).
Microwave-Activated Synthesis
- Kidwai et al. (2000) described the microwave-activated synthesis of antibacterial quinolones, presenting a novel method for the efficient production of such compounds (Kidwai et al., 2000).
Orexin-1 Receptor Binding
- Langmead et al. (2004) characterized the binding of a novel antagonist to the human orexin-1 receptor, which could inform studies on sleep disorders and appetite regulation (Langmead et al., 2004).
Photoinduced C-F Bond Cleavage
- Fasani et al. (1999) investigated the photochemistry of fluorinated quinolones, which could be relevant to understanding the photostability and phototoxicity of these compounds (Fasani et al., 1999).
AMPA Receptor Antagonism
- Chenard et al. (2001) studied the synthesis of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones for AMPA receptor inhibition, relevant for neurological and psychiatric research (Chenard et al., 2001).
Properties
IUPAC Name |
6-fluoro-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F4N3O2/c19-11-4-5-14-12(7-11)15(26)13(8-23-14)17-24-16(25-27-17)9-2-1-3-10(6-9)18(20,21)22/h1-8H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZLTDMVDVIQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2657050.png)
![4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2657051.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657052.png)



![(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2657061.png)
![[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2657063.png)
![4-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2657064.png)





